molecular formula C19H18N4S B2923517 N-phenyl-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide CAS No. 393832-51-4

N-phenyl-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide

Cat. No. B2923517
CAS RN: 393832-51-4
M. Wt: 334.44
InChI Key: LUOIQXWSXMBLMM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions with aminopyridines . For instance, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often proceed via initial displacement of a halogen atom by the pyridine ring nitrogen to afford a pyridinium salt, which undergoes a facile closure to provide an intermediate .

Scientific Research Applications

Nonlinear Optical Materials

The compound’s derivatives have been studied for their potential use in nonlinear optical (NLO) materials . These materials are crucial for optical signal processing applications such as optical triggering, light frequency transducers, optical memories, modulators, and deflectors. The compound’s structure allows for intramolecular charge-transfer, which is essential for NLO properties.

Organic Synthesis

Imidazo[1,2-a]pyridines: , which can be synthesized from compounds like N-phenyl-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide, are important scaffolds in organic synthesis . They serve as key intermediates in the construction of complex molecules for pharmaceuticals and agrochemicals.

Antioxidant and Antimicrobial Agents

Research has shown that derivatives of this compound exhibit antioxidant, antimicrobial, and antifungal activities . These properties make them valuable for developing new treatments against various bacterial and fungal strains.

Drug Development

The imidazo[1,2-a]pyrazine scaffold is versatile in drug development, offering a framework for creating compounds with a wide range of biological activities . This includes potential treatments for diseases where modulation of biological pathways is necessary.

Anti-tubercular Agents

Derivatives of N-phenyl-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide have been designed and synthesized for their anti-tubercular activity against Mycobacterium tuberculosis . This application is critical in the fight against tuberculosis, a major global health concern.

Molecular Docking Studies

The compound and its derivatives have been used in molecular docking studies to explore binding energy interactions with protein enzymes . This application is significant in the design of drugs with high specificity and efficacy.

Future Directions

The future directions for research on “N-phenyl-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide” could involve further studies on its synthesis, characterization, and potential biological activities. The molecular interactions of similar compounds in docking studies reveal their suitability for further development .

properties

IUPAC Name

N-phenyl-1-pyridin-4-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4S/c24-19(21-16-5-2-1-3-6-16)23-14-13-22-12-4-7-17(22)18(23)15-8-10-20-11-9-15/h1-12,18H,13-14H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUOIQXWSXMBLMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=CC=NC=C3)C(=S)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-phenyl-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide

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